N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes both ethyl and fluoroethyl groups attached to the pyrazole rings
Preparation Methods
The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones.
Introduction of the ethyl and fluoroethyl groups: These groups can be introduced through alkylation reactions using ethyl halides and fluoroethyl halides, respectively.
Final assembly: The final compound is obtained by coupling the substituted pyrazole intermediates under suitable reaction conditions.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be studied for its potential effects on biological systems.
Medicine: The compound can be investigated for its potential therapeutic applications, such as drug development for treating various diseases.
Industry: Pyrazole derivatives are used in the production of agrochemicals, dyes, and other industrial products. This compound may find applications in these areas as well.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can be compared with other similar pyrazole derivatives, such as:
1-methyl-3-phenyl-1H-pyrazol-5-amine: Known for its anti-inflammatory properties.
3,5-dimethyl-1H-pyrazole: Used as a ligand in coordination chemistry.
4-chloro-1H-pyrazole: Studied for its antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C13H20FN5 |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H20FN5/c1-4-18-12(10(2)7-16-18)9-15-13-11(3)8-17-19(13)6-5-14/h7-8,15H,4-6,9H2,1-3H3 |
InChI Key |
DMTKKSSBQMSGCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=C(C=NN2CCF)C |
Origin of Product |
United States |
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